molecular formula C9H8N2O B169138 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 118000-44-5

5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B169138
CAS No.: 118000-44-5
M. Wt: 160.17 g/mol
InChI Key: WNIYPDOZDBSIIE-UHFFFAOYSA-N
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Description

“5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 118000-44-5 . It has a molecular weight of 160.18 and its IUPAC name is this compound . The compound is typically stored at temperatures between 0-5°C and is usually in the form of a yellow solid .


Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives have been synthesized through various methods. For instance, a transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,2-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines . Another method involves the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a yellow solid . It has a molecular weight of 160.18 and is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Catalyst-Free Synthesis : 5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde has been synthesized without any deliberate addition of catalysts. This process involves aqueous syntheses of methylimidazo[1,2-a]pyridines and has been reported to produce good yields under certain conditions. In a related context, it is used in silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan, Rao, & Adimurthy, 2013).
  • Formation of Hydrophobic Base Pairs : this compound has been involved in the formation of specific hydrophobic base pairs, particularly in the development of an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine (Mitsui et al., 2003).
  • Fluorescent Molecular Rotor Studies : This compound has also been used in the synthesis of fluorescent molecular rotors (FMRs). These FMRs were synthesized by condensation with various active methylene moieties, and their viscosity sensing properties were investigated. The synthesis involved multistep reactions starting from 2-aminopyridine or 5-methyl-2-aminopyridine (Jadhav & Sekar, 2017).

Biological and Medicinal Chemistry Applications

  • Antibacterial Activity : this compound has been used in the synthesis of pyrazolopyridine derivatives, which have been screened for antibacterial activity against various Gram-negative and Gram-positive bacteria. Specifically, derivatives having the carboxamide group at the 5-position showed moderate to good activity against a range of pathogens (Panda, Karmakar, & Jena, 2011).

Organic and Inorganic Chemistry Applications

  • Synthesis of Heterocyclic Compounds : This chemical has been utilized in the synthesis of various heterocyclic compounds, such as naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines, through rhodium-catalyzed cascade reactions. These reactions featured the utilization of cyclic α-diazo-1,3-diketones as C1 synthons, showcasing the compound's versatility in complex organic syntheses (Li et al., 2020).

Material Science and Catalysis

  • Synthesis under Solvent-Free Conditions : this compound has been used in the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives under solvent-free mechanochemical ball-milling conditions. This method offers advantages like high yields, high atom economy, and short reaction times (Maleki, Javanshir, & Naimabadi, 2014).

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-9-10-8(6-12)5-11(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYPDOZDBSIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356273
Record name 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-44-5
Record name 5-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118000-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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